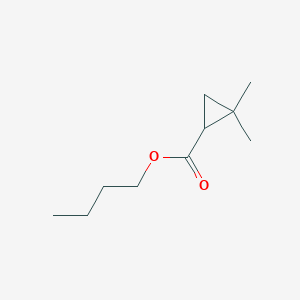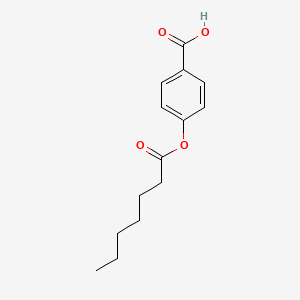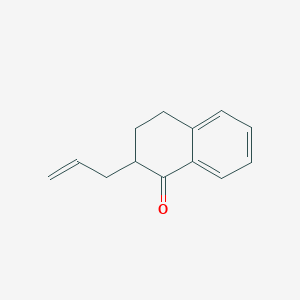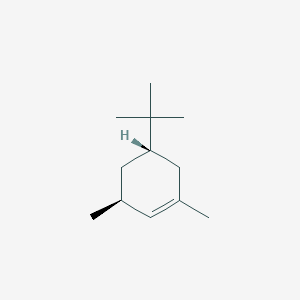
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is a chiral organic compound with a unique structure characterized by a cyclohexene ring substituted with tert-butyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the (3S,5S) configuration. The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or other reduced derivatives.
Aplicaciones Científicas De Investigación
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, its stereochemistry influences the outcome of reactions and the formation of specific products. In biological systems, the compound may interact with chiral receptors or enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: The enantiomer of the compound with opposite stereochemistry.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohexane: A similar compound with a fully saturated ring.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-2-ene: A compound with a double bond in a different position.
Uniqueness
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups on the cyclohexene ring. This combination of features makes it valuable in stereoselective synthesis and research applications.
Propiedades
Número CAS |
66820-14-2 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(3S,5S)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11+/m1/s1 |
Clave InChI |
VCFDZQNKXJWFLP-KOLCDFICSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC(=C1)C)C(C)(C)C |
SMILES canónico |
CC1CC(CC(=C1)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
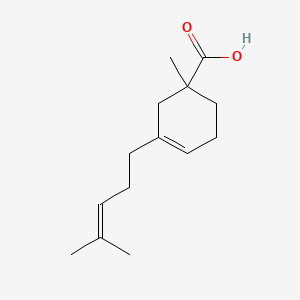

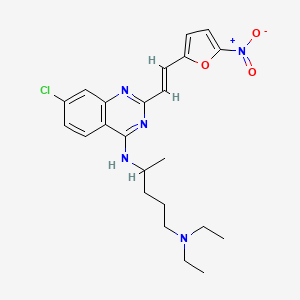
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
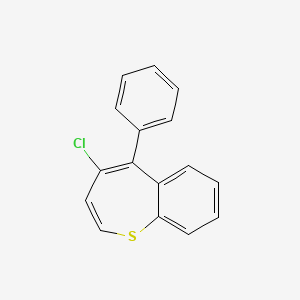
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
